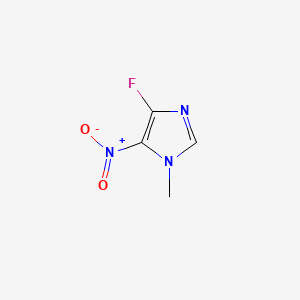

4-Fluoro-1-methyl-5-nitro-1H-imidazole

Description

Properties

CAS No. |

104575-33-9 |

|---|---|

Molecular Formula |

C4H4FN3O2 |

Molecular Weight |

145.09 g/mol |

IUPAC Name |

4-fluoro-1-methyl-5-nitroimidazole |

InChI |

InChI=1S/C4H4FN3O2/c1-7-2-6-3(5)4(7)8(9)10/h2H,1H3 |

InChI Key |

OUMIZPNWHCYJHT-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC(=C1[N+](=O)[O-])F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Fluoro 1 Methyl 5 Nitro 1h Imidazole and Its Precursors

Strategies for Imidazole (B134444) Ring Functionalization

The construction of the 4-Fluoro-1-methyl-5-nitro-1H-imidazole scaffold hinges on the sequential and controlled introduction of substituents onto the imidazole core. Key steps involve N-alkylation, nitration, and fluorination, each presenting unique challenges in terms of regioselectivity.

Regioselective N-Alkylation Approaches on Imidazole Nitrogen

The N-alkylation of nitroimidazoles is a critical step in the synthesis of many biologically active molecules. researchgate.net The regioselectivity of this reaction—that is, which of the two nitrogen atoms in the imidazole ring gets alkylated—is highly dependent on the reaction conditions and the substitution pattern of the imidazole ring itself.

In the case of precursors like 4-nitroimidazole (B12731), alkylation is observed to favor the N-1 position. derpharmachemica.comderpharmachemica.com The choice of base, solvent, and temperature plays a crucial role in maximizing the yield and regioselectivity. Studies have shown that using potassium carbonate (K2CO3) as the base in solvents like acetonitrile (B52724) generally provides better yields compared to other base/solvent combinations such as potassium hydroxide (B78521) (KOH) in DMSO or DMF. derpharmachemica.com Furthermore, elevating the temperature can significantly improve reaction rates and yields. For instance, increasing the temperature to 60°C has been shown to markedly enhance the yields of N-alkylated imidazole derivatives, with reactions often completing within one to three hours. derpharmachemica.comderpharmachemica.com

| Starting Material | Alkylating Agent | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-nitroimidazole | Various Alkyl Halides | K2CO3 | Acetonitrile | 60°C | Good (66-85%) | derpharmachemica.comderpharmachemica.com |

| 4-nitroimidazole | Various Alkyl Halides | K2CO3 | DMSO | Room Temp | Lower | derpharmachemica.com |

| 4-nitroimidazole | Various Alkyl Halides | KOH | DMF/DMSO | Room Temp | Low | derpharmachemica.com |

Introduction of Nitro Group: Nitration Mechanisms and Selectivity

The introduction of a nitro group onto the imidazole ring is typically achieved through electrophilic nitration. The synthesis of 1-methyl-5-nitroimidazole (B135252), a key precursor, is accomplished by the nitration of 1-methylimidazole (B24206). nih.gov This reaction is generally performed using a mixture of concentrated nitric acid and sulfuric acid. google.com

The conditions for nitration must be carefully controlled, as the imidazole ring is susceptible to degradation under harsh acidic and oxidative environments. It is known that introducing a nitro group into the imidazole ring can be challenging and often requires forcing conditions, such as high temperatures and an excess of concentrated acids. google.com Different methods have been developed to optimize this process. For example, nitration of 1-methylimidazole in oleum (B3057394) (fuming sulfuric acid) can achieve high yields of the desired methylnitroimidazole product. google.com Another approach involves nitrating 2-methylimidazole (B133640) with a mixture of nitric and sulfuric acids at temperatures up to 130-132°C, although this can be difficult to manage on an industrial scale due to the high corrosiveness of the reaction medium. google.comtsu.ru The regioselectivity of the nitration is influenced by the directing effects of the substituent already on the ring; for 1-methylimidazole, nitration predominantly occurs at the 5-position. nih.gov

Fluorination Techniques for Imidazole Scaffolds

Incorporating fluorine into heterocyclic compounds is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability. nih.govrsc.org For imidazole scaffolds, several fluorination techniques can be employed.

One of the most common methods for introducing a fluorine atom onto an aromatic ring is through nucleophilic aromatic substitution (SNAr). This reaction typically requires an electron-deficient ring system and a good leaving group, such as a halogen (e.g., chlorine or bromine) or a nitro group, positioned ortho or para to an activating group. In the context of synthesizing 4-Fluoro-1-methyl-5-nitro-1H-imidazole, a precursor such as 4-chloro-1-methyl-5-nitro-1H-imidazole could be treated with a fluoride (B91410) source, like potassium fluoride, to displace the chloride and install the fluorine atom. The strong electron-withdrawing effect of the adjacent nitro group at the 5-position would facilitate this substitution at the C-4 position. Another established method is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, formed from a corresponding amino-imidazole precursor. Furthermore, direct fluorination using electrophilic fluorinating agents is also a possibility, though controlling regioselectivity can be a challenge. rsc.org

Halogenation and Subsequent Cross-Coupling Reactions

Halogenated imidazoles are versatile intermediates that open the door to a wide array of subsequent functionalizations, most notably through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon bonds, enabling the construction of highly complex molecular architectures.

Regioselective Bromination of Imidazole Derivatives

The regioselective introduction of a bromine atom onto an imidazole derivative is a key step for preparing substrates for cross-coupling reactions. Electrophilic aromatic bromination is a common method for preparing the necessary aryl bromides. nih.gov Reagents such as N-bromosuccinimide (NBS) are frequently used for this purpose, often in a solvent like acetonitrile. nih.gov

The position of bromination on the imidazole ring is directed by the electronic effects of the existing substituents. For a substrate like 1-methyl-5-nitroimidazole, the methyl group at N-1 is a weak activator, while the nitro group at C-5 is a strong deactivating group. Electrophilic substitution would be directed to the C-4 position, which is the most activated position available on the ring. A reaction scheme for the bromination of a nitroimidazole derivative using bromine (Br2) and sodium carbonate in DMF has also been reported, yielding the brominated product in high yield. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C-C bonds between an organoboron compound (like a boronic acid) and an organohalide. libretexts.org This reaction has been successfully applied to bromo-nitroimidazole derivatives to introduce new aryl or heteroaryl groups. researchgate.net

The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation of the organic group from the boron atom to the palladium(II) complex, and reductive elimination to form the final product and regenerate the palladium(0) catalyst. libretexts.org The reaction requires a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], and a base, typically sodium carbonate or potassium phosphate. researchgate.netnih.gov Microwave-assisted conditions have been shown to be highly efficient for the Suzuki-Miyaura coupling in the 5-nitroimidazole series, leading to excellent yields in short reaction times. researchgate.net

| Aryl Halide Substrate | Coupling Partner | Catalyst | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Bromo-nitroimidazole derivative | Aryl boronic acid | Pd(PPh3)4 | Na2CO3 | DME-EtOH | Microwave, 150W | 68-98% | researchgate.net |

| Bromo-indazole derivative | Aryl boronic acid | PdCl2(PPh3)2 | K2CO3 | DMF | Reflux, 48h | No product | semanticscholar.org |

| Unprotected bromo-pyrazole | Phenylboronic acid | P1 Precatalyst | K3PO4 | Dioxane/H2O | 100°C, 24h | Low (31%) | nih.gov |

The versatility of this reaction allows for the introduction of a wide range of substituents, making it an invaluable tool in the synthesis of complex derivatives of 4-Fluoro-1-methyl-5-nitro-1H-imidazole.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of pharmacologically relevant molecules like nitroimidazoles is crucial for minimizing environmental impact and improving process efficiency. nih.gov The synthesis of 4-fluoro-1-methyl-5-nitro-1H-imidazole can be designed to incorporate several of these principles.

Atom Economy and Waste Reduction: Traditional nitration and halogenation reactions often utilize harsh reagents and produce significant waste. Green approaches focus on maximizing the incorporation of all materials used in the process into the final product. For instance, the choice of nitrating and fluorinating agents with high atom economy is a key consideration.

Use of Greener Solvents and Reaction Conditions: The pharmaceutical industry is increasingly moving away from hazardous organic solvents. For the synthesis of nitroimidazoles, greener alternatives to traditional solvents like dimethylformamide (DMF) or chlorinated solvents are being explored. derpharmachemica.com Solvent-free reactions or the use of water as a solvent, where feasible, represent significant advancements. dntb.gov.ua Furthermore, the use of energy-efficient methods such as microwave irradiation can accelerate reaction times and reduce energy consumption compared to conventional heating. researchgate.net

Renewable Feedstocks and Safer Chemicals: While the direct synthesis from renewable feedstocks might be challenging for this specific molecule, the principles of using less hazardous chemicals are highly relevant. This includes avoiding highly toxic alkylating agents for the methylation step and opting for safer fluorinating reagents.

A comparative table of conventional versus green approaches for key synthetic steps is presented below.

| Synthetic Step | Conventional Method | Green Chemistry Alternative | Key Green Principle |

| Methylation | Use of methyl iodide or dimethyl sulfate | Use of dimethyl carbonate or methanol (B129727) with a catalyst | Use of safer chemicals, higher atom economy |

| Nitration | Concentrated nitric and sulfuric acids | Milder nitrating agents, solid acid catalysts | Reduction of hazardous waste, improved safety |

| Fluorination | Use of hazardous fluorinating agents | Catalytic methods with safer fluorine sources (e.g., Selectfluor) | Use of catalysis, safer reagents |

| Energy Source | Conventional heating | Microwave irradiation, ultrasound | Energy efficiency |

This table is generated based on general principles of green chemistry applied to similar heterocyclic syntheses.

Catalytic Systems in Synthetic Transformations

Catalysis offers a powerful tool for developing efficient and selective synthetic routes to complex molecules like 4-fluoro-1-methyl-5-nitro-1H-imidazole. Both metal-based and organocatalytic systems can be employed for various transformations.

Catalysis in Imidazole Ring Synthesis and Functionalization: The synthesis of the core imidazole ring can be achieved through multicomponent reactions catalyzed by various systems, including solid-supported acids like HBF₄–SiO₂. rsc.org For the N-alkylation step to introduce the methyl group, phase-transfer catalysts can be employed to enhance reaction rates and yields under milder conditions.

Catalytic Nitration: The nitration of the imidazole ring is a critical step. While traditionally carried out with strong acids, the use of solid acid catalysts can offer advantages in terms of easier separation, reusability, and potentially higher selectivity, thereby reducing the generation of acidic waste streams.

Catalytic Fluorination: The introduction of the fluorine atom onto the imidazole ring is arguably the most challenging step. Modern catalytic methods for fluorination are of great interest. rroij.com Transition metal catalysis, particularly with palladium or copper complexes, has emerged as a powerful strategy for C-F bond formation. rroij.comnumberanalytics.com These reactions can utilize a variety of fluorinating agents, including electrophilic sources like N-fluorobenzenesulfonimide (NFSI) or nucleophilic sources like metal fluorides. mdpi.combrittonsfu.com Organocatalysis also presents a viable alternative for stereoselective fluorination, although this is less relevant for the synthesis of an achiral molecule like 4-fluoro-1-methyl-5-nitro-1H-imidazole. nih.gov

The table below summarizes potential catalytic systems for the key fluorination step.

| Catalyst Type | Specific Catalyst Example | Fluorinating Agent | Potential Advantages |

| Transition Metal | Palladium complexes | N-Fluoropyridinium salts, NFSI | High efficiency and selectivity for C-H fluorination. nih.govresearchgate.net |

| Transition Metal | Silver-based catalysts | F-TEDA-PF₆ (Selectfluor) | Applicable to late-stage fluorination of complex molecules. nih.gov |

| Photocatalysis | Decatungstate anion | N-Fluorobenzenesulfonimide (NFSI) | Direct fluorination of unactivated C-H bonds under mild conditions. brittonsfu.com |

| Organocatalysis | Chiral amines or phosphoric acids | Electrophilic fluorine sources | High enantioselectivity (though not required for this target). nih.gov |

This table presents potential catalytic systems for fluorination based on modern synthetic methodologies.

Elucidation of Molecular Structure and Reactivity Through Advanced Spectroscopic and Diffraction Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen, carbon, and fluorine atoms within 4-Fluoro-1-methyl-5-nitro-1H-imidazole.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of 4-Fluoro-1-methyl-5-nitro-1H-imidazole is expected to show two distinct signals corresponding to the two different types of protons in the molecule: the proton on the imidazole (B134444) ring (H-2) and the protons of the methyl group (N-CH₃).

The proton at the C-2 position of the imidazole ring is anticipated to appear as a singlet in the downfield region of the spectrum. Its chemical shift is influenced by the electron-withdrawing effects of the adjacent nitrogen atoms, the nitro group, and the fluorine atom. For comparison, the H-2 proton in the closely related compound 1-methyl-4-nitro-1H-imidazole is observed at approximately 8.35 ppm derpharmachemica.com. The introduction of a fluorine atom at the 4-position would likely shift this signal slightly.

The methyl group protons (N-CH₃) attached to the N-1 nitrogen are expected to appear as a singlet in the upfield region of the spectrum. In 1-methyl-4-nitro-1H-imidazole, this signal appears around 3.75 ppm derpharmachemica.com. The electronic environment of this group in 4-Fluoro-1-methyl-5-nitro-1H-imidazole would be similar, leading to a comparable chemical shift.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~8.3-8.4 | Singlet | N/A |

| N-CH₃ | ~3.7-3.8 | Singlet | N/A |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 4-Fluoro-1-methyl-5-nitro-1H-imidazole, four signals are expected, corresponding to the three carbon atoms in the imidazole ring and the one carbon atom of the methyl group.

The chemical shifts of the imidazole ring carbons are significantly influenced by the attached substituents. The carbon atom C-4, directly bonded to the highly electronegative fluorine atom, will exhibit a large chemical shift and will appear as a doublet due to C-F coupling. The C-5 carbon, attached to the nitro group, is also expected to be significantly deshielded. The C-2 carbon will be influenced by the adjacent nitrogen atoms. For the analogue 1-methyl-4-nitro-1H-imidazole, the ring carbons appear at approximately 146.9 ppm (C-4), 138.1 ppm (C-5), and 122.6 ppm (C-2) derpharmachemica.com. The introduction of fluorine at C-4 will further deshield this carbon. The methyl carbon (N-CH₃) is expected in the upfield region, similar to the 34.2 ppm shift observed for 1-methyl-4-nitro-1H-imidazole derpharmachemica.com.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~122-125 |

| C-4 | ~148-155 (doublet due to C-F coupling) |

| C-5 | ~138-142 |

| N-CH₃ | ~34-36 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Atom Characterization

¹⁹F NMR is a powerful tool for characterizing fluorine-containing compounds due to its high sensitivity and wide chemical shift range. The spectrum of 4-Fluoro-1-methyl-5-nitro-1H-imidazole will show a single resonance for the fluorine atom at the C-4 position. The chemical shift of this fluorine is sensitive to its electronic environment. In fluorinated aromatic and heteroaromatic systems, the chemical shift can vary significantly based on the nature and position of other substituents. The electron-withdrawing nitro group at the adjacent C-5 position is expected to influence the chemical shift of the fluorine atom.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Determination

While the one-dimensional NMR spectra of 4-Fluoro-1-methyl-5-nitro-1H-imidazole are relatively simple, two-dimensional NMR techniques provide unambiguous confirmation of the structure.

COSY (Correlation Spectroscopy): This experiment would show no correlations, as there are no vicinal protons to couple with each other, confirming the isolated nature of the H-2 proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon signals that are directly bonded. It would show a correlation between the H-2 proton signal and the C-2 carbon signal, and a correlation between the N-CH₃ proton signals and the N-CH₃ carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include:

The N-CH₃ protons showing correlations to the C-2 and C-5 carbons.

The H-2 proton showing correlations to the C-4 and C-5 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can be used to confirm spatial proximity. For instance, 2D NOESY experiments have been used to definitively distinguish between 4- and 5-nitroimidazole isomers by observing the spatial relationship between substituents and ring protons nih.gov.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information on the functional groups and molecular vibrations within the compound.

Characteristic Vibrational Modes and Functional Group Identification

The IR and Raman spectra of 4-Fluoro-1-methyl-5-nitro-1H-imidazole will be characterized by absorption bands corresponding to the vibrations of its specific functional groups.

Nitro Group (NO₂) Vibrations: The nitro group will exhibit two characteristic stretching vibrations: an asymmetric stretch typically in the range of 1500-1560 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. For nitrated aromatic compounds, these bands are often strong in the IR spectrum rsc.org.

C-F Stretch: The carbon-fluorine bond will have a characteristic stretching vibration that is typically strong in the IR spectrum, appearing in the region of 1000-1350 cm⁻¹.

Imidazole Ring Vibrations: The imidazole ring will have a series of characteristic stretching and bending vibrations. C=C and C=N stretching vibrations are expected in the 1400-1650 cm⁻¹ region.

C-H Vibrations: The stretching vibration of the C-H bond at the C-2 position is expected above 3000 cm⁻¹. The C-H stretching vibrations of the methyl group are expected in the 2850-3000 cm⁻¹ range.

Methyl Group Bending: The methyl group will also show characteristic bending (scissoring and rocking) vibrations, typically in the 1375-1450 cm⁻¹ region.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy |

|---|---|---|

| C-H Stretch (Aromatic) | 3000-3150 | IR, Raman |

| C-H Stretch (Methyl) | 2850-3000 | IR, Raman |

| NO₂ Asymmetric Stretch | 1500-1560 | IR (Strong) |

| C=C, C=N Ring Stretch | 1400-1650 | IR, Raman |

| NO₂ Symmetric Stretch | 1300-1370 | IR (Strong) |

| C-F Stretch | 1000-1350 | IR (Strong) |

Spectroscopic Signatures of Nitro and Fluoro Substituents

While specific experimental spectra for 4-Fluoro-1-methyl-5-nitro-1H-imidazole are not widely published, the spectroscopic signatures can be inferred from data on analogous nitroimidazole compounds and the known effects of nitro and fluoro groups.

In Infrared (IR) spectroscopy , the presence of the nitro and fluoro groups would give rise to characteristic absorption bands. The nitro group typically exhibits strong asymmetric and symmetric stretching vibrations. For similar nitroimidazoles, these are found in the regions of 1500-1550 cm⁻¹ (asymmetric, νₐs(NO₂)) and 1340-1380 cm⁻¹ (symmetric, νₛ(NO₂)). oalib.com The carbon-fluorine (C-F) bond would produce a strong absorption band in the fingerprint region, typically between 1000 and 1400 cm⁻¹. Vibrations associated with the imidazole ring (C=C and C=N stretching) are also expected, as seen in related compounds like metronidazole. oalib.com

In Nuclear Magnetic Resonance (NMR) spectroscopy , the substituents significantly influence the chemical shifts of the imidazole ring's single proton and the N-methyl protons. The powerful electron-withdrawing nature of both the nitro and fluoro groups would deshield the ring proton, shifting its resonance downfield in the ¹H NMR spectrum. Similarly, the N-methyl group's signal would be affected. In ¹³C NMR, the carbon atom bonded to the fluorine atom would exhibit a large one-bond coupling constant (¹J C-F), a definitive indicator of its presence. The carbon atoms attached to the nitro and fluoro groups would also experience significant shifts in their resonance frequencies.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of 4-Fluoro-1-methyl-5-nitro-1H-imidazole by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. lcms.cz For 4-Fluoro-1-methyl-5-nitro-1H-imidazole, the molecular formula is C₄H₄FN₃O₂. HRMS can distinguish this compound from any other with the same nominal mass but a different elemental composition, thereby confirming its identity.

Table 1: Calculated Exact Mass for C₄H₄FN₃O₂ This table is generated based on isotopic masses and is interactive.

| Element | Count | Isotopic Mass | Total Mass |

|---|---|---|---|

| Carbon (¹²C) | 4 | 12.000000 | 48.000000 |

| Hydrogen (¹H) | 4 | 1.007825 | 4.031300 |

| Fluorine (¹⁹F) | 1 | 18.998403 | 18.998403 |

| Nitrogen (¹⁴N) | 3 | 14.003074 | 42.009222 |

| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |

| Total | | | 145.028755 |

The calculated monoisotopic mass for the [M]⁺ ion is 145.028755 Da .

The fragmentation of 4-Fluoro-1-methyl-5-nitro-1H-imidazole under electron ionization (EI) or other ionization techniques can be predicted based on studies of structurally similar compounds, such as 1-methyl-4-nitroimidazole (B145534) and 1-methyl-5-nitroimidazole (B135252). nih.gov The fragmentation is typically initiated by the cleavage of the nitro group, which is the most labile part of the molecule.

Common fragmentation pathways for nitroimidazoles include:

Loss of a nitro radical (•NO₂): [M]⁺ → [M - NO₂]⁺ + •NO₂

Loss of nitric oxide (NO): [M]⁺ → [M - NO]⁺ + O

Loss of an oxygen atom: [M]⁺ → [M - O]⁺ + O

Following the initial loss from the nitro group, the resulting fragment ion, containing the fluoro-substituted methylimidazole ring, would likely undergo further fragmentation. This could involve the cleavage of the imidazole ring, for instance, through the loss of hydrogen cyanide (HCN). Studies on 1-methyl-5-nitroimidazole have shown that methylation can significantly alter fragmentation, particularly by quenching the production of NO and NO⁺ radicals. nih.govutupub.fi The presence of the stable C-F bond would also influence the subsequent fragmentation of the ring structure.

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure of 4-Fluoro-1-methyl-5-nitro-1H-imidazole has not been reported, extensive crystallographic data for the closely related compound 1-methyl-5-nitro-1H-imidazole provides a reliable model for its expected solid-state conformation. nih.gov

Table 2: Crystallographic Data for the Analog Compound 1-Methyl-5-nitro-1H-imidazole This table is based on published data for a structurally similar compound and is interactive.

| Parameter | Value |

|---|---|

| Chemical Formula | C₄H₅N₃O₂ |

| Formula Weight | 127.11 |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 5.323 (3) |

| b (Å) | 12.664 (6) |

| c (Å) | 15.993 (8) |

| V (ų) | 1078.1 (9) |

| Z | 8 |

| Temperature (K) | 113 |

Computational Chemistry and Theoretical Investigations of 4 Fluoro 1 Methyl 5 Nitro 1h Imidazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These calculations provide a detailed picture of the electronic structure, which in turn governs the molecule's reactivity and physical properties.

The electronic structure of 4-Fluoro-1-methyl-5-nitro-1H-imidazole is significantly influenced by the substituent groups on the imidazole (B134444) ring. The nitro group (-NO2) is a strong electron-withdrawing group, which lowers the energy of the molecular orbitals. The methyl group (-CH3) is a weak electron-donating group, while the fluorine atom (-F) exhibits both inductive electron-withdrawing and resonance electron-donating effects.

A key aspect of electronic structure analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.com A smaller energy gap suggests that the molecule is more reactive. researchgate.net

For related nitroimidazole compounds, the HOMO is typically localized over the imidazole ring, while the LUMO is often centered on the nitro group, indicating that this region is the most likely site for nucleophilic attack.

Reactivity indices derived from conceptual Density Functional Theory (DFT) provide quantitative measures of a molecule's reactivity. Key indices include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Fukui functions are local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

For a molecule like 4-Fluoro-1-methyl-5-nitro-1H-imidazole, Fukui functions would be calculated to pinpoint which atoms are most susceptible to chemical reactions. Generally, in nitroimidazoles, the nitrogen atoms of the nitro group and the carbon atoms of the imidazole ring are potential sites for nucleophilic attack, while the oxygen atoms of the nitro group are often sites for electrophilic attack.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that provides a good balance between accuracy and computational cost, making it suitable for studying a wide range of chemical systems. nih.gov

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 4-Fluoro-1-methyl-5-nitro-1H-imidazole, DFT calculations would be employed to determine the bond lengths, bond angles, and dihedral angles of its most stable conformer.

In related nitroimidazoles, such as 1-methyl-5-nitro-1H-imidazole, studies have shown that the nitro group can be twisted with respect to the imidazole ring. researchgate.netnih.gov This twisting is a result of steric hindrance and electronic effects. A similar conformational preference would be expected for 4-Fluoro-1-methyl-5-nitro-1H-imidazole, with the degree of twisting influenced by the presence of the fluorine atom.

DFT calculations are highly effective in predicting various spectroscopic parameters, which can be compared with experimental data to confirm the structure of a compound. nrel.gov

NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be performed. swinburne.edu.au For instance, in studies of 1-methyl-4-nitroimidazole (B145534), DFT calculations have shown good agreement with experimental chemical shifts for the imidazole carbons. swinburne.edu.au

Table 1: Predicted ¹³C NMR Chemical Shifts for a Related Compound, 1-methyl-4-nitroimidazole

| Atom | Predicted Chemical Shift (ppm) |

| C2 | 137.4 |

| C4 | 148.5 |

| C5 | 120.1 |

| CH₃ | 34.2 |

Note: Data is for the related compound 1-methyl-4-nitroimidazole and is illustrative.

IR Spectroscopy: The vibrational frequencies in an infrared (IR) spectrum correspond to the different vibrational modes of a molecule. DFT can be used to calculate these frequencies, which helps in the assignment of experimental IR bands. ajchem-a.com For nitroaromatic compounds, characteristic stretching frequencies for the C-NO₂ bond and the symmetric and asymmetric stretches of the NO₂ group are important diagnostic peaks.

Table 2: Predicted IR Frequencies for a Related Compound, 4-nitroimidazole (B12731)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch | 3450 |

| C-H Stretch | 3150 |

| NO₂ Asymmetric Stretch | 1540 |

| NO₂ Symmetric Stretch | 1370 |

| C-N Stretch | 1320 |

Note: Data is for the related compound 4-nitroimidazole and is illustrative.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.net The calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For nitroimidazoles, the electronic transitions often involve the promotion of an electron from a π orbital on the imidazole ring to a π* orbital on the nitro group.

DFT is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the transition states that connect reactants to products. The energy of the transition state determines the activation energy of the reaction, which in turn dictates the reaction rate. For a compound like 4-Fluoro-1-methyl-5-nitro-1H-imidazole, DFT could be used to study various reactions, such as nucleophilic aromatic substitution or reduction of the nitro group, providing detailed insights into the reaction pathways and intermediates.

Molecular Dynamics Simulations to Understand Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules. While specific MD simulation studies on 4-Fluoro-1-methyl-5-nitro-1H-imidazole are not extensively documented in publicly available literature, the dynamic behavior of this compound can be inferred from simulations of structurally related nitroimidazole derivatives. nih.govresearchgate.net These simulations typically model the compound's behavior in a solvated environment, often water, to mimic physiological conditions.

The primary goal of such simulations is to understand the conformational flexibility of the molecule, the stability of its different rotamers (if any), and its interactions with surrounding solvent molecules. For 4-Fluoro-1-methyl-5-nitro-1H-imidazole, key aspects to investigate would include the rotational dynamics of the nitro group and the methyl group, as well as the influence of the fluorine atom on the planarity and electronic distribution of the imidazole ring.

MD simulations can provide data on various parameters, as illustrated in the hypothetical data table below, which is based on typical outputs from such studies on similar molecules.

| Simulation Parameter | Typical Value/Observation for a Nitroimidazole Derivative | Inferred Significance for 4-Fluoro-1-methyl-5-nitro-1H-imidazole |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Low values (e.g., < 2 Å) over the simulation time | Indicates structural stability of the imidazole core. |

| Root Mean Square Fluctuation (RMSF) | Higher fluctuations in substituent groups (nitro, methyl) compared to the ring | Highlights the flexibility of the nitro and methyl groups. |

| Solvent Accessible Surface Area (SASA) | Relatively constant value | Suggests a stable conformation in solution. |

| Hydrogen Bond Analysis | Formation of transient hydrogen bonds between the nitro group oxygens and water | Demonstrates the interaction of the compound with a polar solvent. |

These simulations are instrumental in predicting how the molecule will behave in a dynamic biological environment, which is crucial for understanding its potential interactions with biological targets.

Structure-Reactivity and Structure-Property Relationships via Computational Models

Computational models, particularly those based on Density Functional Theory (DFT), are pivotal in establishing relationships between the molecular structure of 4-Fluoro-1-methyl-5-nitro-1H-imidazole and its reactivity and other properties. dntb.gov.ua By analyzing the electronic structure, these models can predict sites of reactivity, molecular stability, and spectroscopic characteristics.

The substituents on the imidazole ring—a fluorine atom at position 4, a methyl group at position 1, and a nitro group at position 5—each play a significant role in modulating the electronic properties of the molecule. The fluorine and nitro groups are strongly electron-withdrawing, which is expected to significantly influence the electron density distribution on the imidazole ring. The methyl group, being electron-donating, provides a contrasting electronic influence.

DFT calculations can be used to determine a variety of molecular descriptors that correlate with reactivity and physical properties. A hypothetical summary of such descriptors for 4-Fluoro-1-methyl-5-nitro-1H-imidazole, based on studies of related compounds, is presented below.

| Molecular Descriptor | Hypothetical Calculated Value | Interpretation of Reactivity/Property |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) Energy | -8.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | -2.1 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 6.4 eV | Indicates chemical stability and resistance to electronic excitation. |

| Dipole Moment | 4.5 D | Suggests a polar molecule with significant charge separation. |

| Molecular Electrostatic Potential (MEP) | Negative potential around the nitro group; positive potential around the methyl group and parts of the ring. | Predicts sites for electrophilic and nucleophilic attack, respectively. |

These computational models help in building a comprehensive understanding of how the specific arrangement of atoms in 4-Fluoro-1-methyl-5-nitro-1H-imidazole dictates its chemical behavior. For instance, the strong electron-withdrawing nature of the fluoro and nitro groups likely makes the imidazole ring electron-deficient, which can be a key factor in its reactivity profile. nih.gov Structure-activity relationship (SAR) studies on other nitroimidazoles have shown that modifications to the substituents can dramatically alter their biological activities, and these computational insights provide a rational basis for such observations. nih.gov

Chemical Reactivity and Derivatization Pathways of 4 Fluoro 1 Methyl 5 Nitro 1h Imidazole

Reactions Involving the Nitro Group: Reduction and Related Transformations

The nitro group at the C5 position of 4-Fluoro-1-methyl-5-nitro-1H-imidazole is a key functional group that significantly influences the compound's reactivity and is a primary site for chemical modification. The electron-withdrawing nature of the nitro group deactivates the imidazole (B134444) ring towards electrophilic attack but activates it for nucleophilic substitution, a characteristic feature of nitroimidazoles.

The most common transformation of the nitro group in nitroimidazoles is its reduction to an amino group. This conversion is a critical step in the synthesis of various derivatives with potential biological applications. While specific studies on the reduction of 4-Fluoro-1-methyl-5-nitro-1H-imidazole are not extensively detailed in the available literature, the reduction of similar nitroimidazoles is well-documented and can be extrapolated.

Commonly employed methods for the reduction of the nitro group in nitroaromatic compounds include catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation: This method typically involves the use of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel (Raney Ni) in the presence of hydrogen gas. The reaction is generally carried out in a solvent like ethanol, methanol (B129727), or ethyl acetate. The conditions are usually mild, providing high yields of the corresponding aminoimidazole. The presence of the fluorine atom at the C4 position is not expected to interfere with this reaction.

Chemical Reduction: A variety of chemical reducing agents can also be employed. These include metal/acid combinations like tin(II) chloride in hydrochloric acid (SnCl₂/HCl) or iron in acetic acid (Fe/CH₃COOH). Sodium dithionite (B78146) (Na₂S₂O₄) is another effective reagent for the reduction of nitro groups in heterocyclic systems.

The resulting 5-amino-4-fluoro-1-methyl-1H-imidazole is a versatile intermediate that can undergo a range of further transformations, such as diazotization followed by substitution, acylation, and alkylation, allowing for the introduction of diverse functional groups at the C5 position.

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| H₂, Pd/C | Ethanol or Methanol, Room Temperature | Aminoimidazole | High yield, clean reaction |

| SnCl₂·2H₂O, HCl | Ethanol, Reflux | Aminoimidazole | Effective for many nitroimidazoles |

| Fe, CH₃COOH | Ethanol/Water, Reflux | Aminoimidazole | Cost-effective method |

| Na₂S₂O₄ | Aqueous solution, Room Temperature | Aminoimidazole | Mild conditions |

Nucleophilic and Electrophilic Reactions on the Imidazole Ring

The reactivity of the imidazole ring in 4-Fluoro-1-methyl-5-nitro-1H-imidazole towards nucleophilic and electrophilic attack is heavily influenced by the substituents. The potent electron-withdrawing nitro group at C5 significantly deactivates the ring towards electrophilic substitution. Conversely, it activates the ring for nucleophilic attack, particularly at positions ortho and para to it, although the imidazole ring itself is already electron-rich.

Nucleophilic Reactions: The C2 position of the 1-methyl-5-nitroimidazole (B135252) scaffold is known to be susceptible to nucleophilic attack, especially if a good leaving group is present. While the hydrogen at C2 in 4-Fluoro-1-methyl-5-nitro-1H-imidazole is not readily displaced, lithiation at this position followed by reaction with an electrophile could be a viable strategy for functionalization. The electron-withdrawing effects of both the nitro and fluoro groups would enhance the acidity of the C2-proton, facilitating its abstraction by a strong base like n-butyllithium.

Electrophilic Reactions: Due to the deactivating effect of the nitro group, electrophilic substitution reactions on the imidazole ring of 4-Fluoro-1-methyl-5-nitro-1H-imidazole are challenging. Standard electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are unlikely to proceed under normal conditions. If forced, harsh conditions might be required, which could lead to degradation of the molecule.

Transformations of the Fluorine Atom

The fluorine atom at the C4 position is generally a poor leaving group in nucleophilic aromatic substitution (SNAr) reactions compared to other halogens like chlorine or bromine. However, its displacement can be facilitated by the presence of the strongly electron-withdrawing nitro group at the adjacent C5 position.

Nucleophilic substitution of the fluorine atom would likely require a potent nucleophile and potentially elevated temperatures. Possible nucleophiles that could displace the fluorine include alkoxides (e.g., sodium methoxide), amines, and thiolates. The success of such a substitution would depend on the balance between the activation provided by the nitro group and the inherent stability of the C-F bond.

Regioselectivity in Chemical Transformations

Regioselectivity is a critical aspect of the chemical transformations of 4-Fluoro-1-methyl-5-nitro-1H-imidazole. The directing effects of the existing substituents play a crucial role in determining the position of attack for incoming reagents.

Reduction of the Nitro Group: This transformation is highly regioselective, occurring specifically at the nitro group without affecting other parts of the molecule under controlled conditions.

Reactions at the C2 Position: As discussed, the C2 position is the most likely site for deprotonation followed by electrophilic quench, due to the activating effects of the adjacent nitrogen atom and the electron-withdrawing groups on the ring.

Nucleophilic Substitution of Fluorine: If this reaction were to occur, it would be regioselective at the C4 position, as this is where the fluorine atom is located and is activated by the adjacent nitro group.

The interplay between the inductive effect of the fluorine atom, the resonance effect of the nitro group, and the presence of the methyl group at N1 creates a unique electronic environment that governs the regiochemical outcome of various reactions.

Synthesis of Structurally Modified Analogs for Research Purposes

4-Fluoro-1-methyl-5-nitro-1H-imidazole can serve as a valuable starting material for the synthesis of a variety of structurally modified analogs for research, particularly in the field of medicinal chemistry. The strategic modification of this scaffold can lead to the development of new compounds with tailored biological activities.

A key synthetic pathway involves the reduction of the nitro group to an amine, as previously described. The resulting 5-amino-4-fluoro-1-methyl-1H-imidazole opens up a plethora of possibilities for further derivatization.

| Reaction Type | Reagent | Product Class | Potential Application |

|---|---|---|---|

| Acylation | Acid chlorides, Anhydrides | Amides | Modulation of physicochemical properties |

| Sulfonylation | Sulfonyl chlorides | Sulfonamides | Introduction of bioactive moieties |

| Alkylation/Reductive Amination | Alkyl halides, Aldehydes/Ketones + Reducing agent | Secondary/Tertiary Amines | Exploration of structure-activity relationships |

| Diazotization and Sandmeyer-type Reactions | NaNO₂, HX followed by CuX or other reagents | Halogenated, cyano, or other substituted imidazoles | Further functionalization at C5 |

Furthermore, if the fluorine atom at C4 can be displaced by nucleophiles, this would provide another avenue for creating a diverse library of analogs with modifications at this position. The combination of transformations at both the C4 and C5 positions would allow for a comprehensive exploration of the chemical space around this imidazole core.

Mechanistic Insights into Biological Activities of 4 Fluoro 1 Methyl 5 Nitro 1h Imidazole Derivatives Non Clinical Focus

In Vitro Antimicrobial Activity and Proposed Mechanisms

The antimicrobial spectrum of 4-fluoro-1-methyl-5-nitro-1H-imidazole and its analogs encompasses a range of pathogens, including bacteria, fungi, and protozoa. The underlying mechanism of action is largely attributed to the reductive activation of the nitro group, a hallmark of nitroimidazole compounds. nih.govwikipedia.org

The antibacterial efficacy of nitroimidazole derivatives is most pronounced against anaerobic and microaerophilic bacteria. nih.govresearchgate.netnih.gov The mechanism of action involves the entry of the prodrug into the bacterial cell, where it undergoes a one-electron reduction of the nitro group. nih.gov This process is facilitated by low-redox-potential proteins within the microorganism, such as ferredoxin. mdpi.com The reduction results in the formation of a short-lived, highly reactive nitro radical anion. nih.gov This radical and subsequent reduction products, including nitroso and hydroxylamine (B1172632) derivatives, are cytotoxic. humanjournals.com They can interact with and damage critical cellular macromolecules, most notably DNA, leading to strand breakage and ultimately cell death. wikipedia.orghumanjournals.com

Some fused nitroimidazole-based drugs have demonstrated a dual mechanism of action, interfering with mycolic acid synthesis and causing respiratory poisoning. nih.gov While the specific molecular targets can vary, the overarching principle of reductive activation and subsequent macromolecular damage remains consistent across many nitroimidazole compounds. nih.gov

Table 1: Antibacterial Activity of Selected Nitroimidazole Derivatives

| Compound/Derivative | Target Organism(s) | Proposed Mechanism of Action |

|---|---|---|

| Metronidazole | Anaerobic Bacteria (e.g., Helicobacter pylori, Clostridium difficile) | Reduction of nitro group to a reactive nitro radical anion, causing DNA damage. wikipedia.orgnih.gov |

| 5-nitroimidazole/oxazolidinone hybrid | Bacillus cereus | Potent antibacterial action. nih.gov |

| 1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole | Gram-positive bacteria | Inhibition of bacterial growth. nih.gov |

| Fused Nitroimidazoles (e.g., Delamanid, Pretomanid) | Mycobacterium tuberculosis | Interference with mycolic acid synthesis and respiratory poisoning. nih.gov |

The antifungal properties of certain imidazole (B134444) derivatives have been documented, although they are generally considered to have a broader spectrum of activity against bacteria and protozoa. ontosight.airesearchgate.net For some imidazole compounds, the proposed mechanism of antifungal action involves interference with the fungal cell membrane. nih.gov Specifically, they can inhibit the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane that maintains its integrity and fluidity. nih.gov Disruption of ergosterol synthesis leads to a compromised cell membrane, ultimately resulting in fungal cell death. nih.gov

Another proposed mechanism involves the induction of reactive oxygen species (ROS) within the fungal cell. nih.gov The accumulation of ROS can lead to oxidative stress, damaging cellular components and contributing to the antifungal effect. nih.gov Studies on some 5-aminoimidazole-4-carbohydrazonamide derivatives have shown that they stimulate the generation of ROS in Candida species. nih.gov

Nitroimidazole derivatives are well-established antiprotozoal agents, effective against a variety of parasitic protozoa such as Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis. nih.govnih.gov The mechanism of action in protozoa is analogous to that in anaerobic bacteria and relies on the reductive activation of the 5-nitro group. mdpi.com

Within the protozoan cell, low-redox-potential proteins, such as ferredoxin, nitroreductases, or thioredoxin reductases, mediate the reduction of the nitro group. mdpi.com This activation generates cytotoxic radicals that can covalently bind to and damage the parasite's macromolecules, including DNA, leading to cell death. nih.gov The selective toxicity of these compounds stems from the fact that the anaerobic or microaerophilic metabolism of these parasites provides the necessary low-redox environment for the activation of the nitroimidazole prodrug, a condition not typically found in mammalian host cells. nih.gov

Table 2: Antiprotozoal Activity of Nitroimidazole Derivatives

| Compound/Derivative | Target Organism(s) | Proposed Mechanism of Action |

|---|---|---|

| Metronidazole | Trichomonas vaginalis, Giardia duodenalis, Entamoeba histolytica | Reductive activation of the nitro group, leading to the formation of cytotoxic radicals that damage parasitic DNA. wikipedia.orgnih.gov |

| 5-Nitroimidazole derivatives | Leishmania, Plasmodium, Trypanosoma | Reduction and activation through low-redox-potential reactions mediated by parasitic proteins. mdpi.com |

| Bicyclic Nitroimidazoles | Leishmania | Activated by a novel nitroreductase (NTR2). unimib.it |

Molecular Interactions with Biological Macromolecules (e.g., Enzymes, DNA)

The biological activity of 4-fluoro-1-methyl-5-nitro-1H-imidazole derivatives is fundamentally dependent on their interaction with biological macromolecules. Following reductive activation, the resulting reactive intermediates can covalently bind to both DNA and proteins. nih.gov This binding is a key step in the cytotoxic mechanism of these compounds.

In vitro studies have demonstrated that human hepatic microsomal enzymes can catalyze the anaerobic reductive activation of nitroimidazoles, leading to species that covalently bind to proteins. nih.gov The interaction with DNA is particularly critical to their antimicrobial effect, as the formation of adducts can disrupt DNA replication and transcription, ultimately leading to cell death.

Molecular docking studies have been employed to investigate the potential interactions of nitroimidazole derivatives with specific protein targets. For instance, docking studies with some 4-nitroimidazole (B12731) derivatives have explored their binding affinity to the active sites of proteins implicated in cancer, suggesting potential ligand-protein interactions. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies in Biological Contexts (Theoretical/Mechanistic)

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of 4-fluoro-1-methyl-5-nitro-1H-imidazole and its derivatives influences their biological activity. These studies help in the design of more potent and selective antimicrobial agents.

A key structural feature for the activity of nitroimidazoles is the nitro group, which is essential for both aerobic and anaerobic activities in antitubercular contexts. nih.govresearchgate.net The position of the nitro group on the imidazole ring (e.g., 4-nitro vs. 5-nitro) can significantly impact the compound's activity spectrum. nih.govacs.org For instance, in the context of antitubercular activity, 4-nitroimidazoles have shown both aerobic and anaerobic activity, whereas 5-nitroimidazoles are primarily active under anaerobic conditions. nih.govresearchgate.net

The substituents on the imidazole ring and any side chains also play a critical role in determining the compound's potency and selectivity. nih.gov For example, in a series of bicyclic nitroimidazoles, extending the linker region between the 6-(S) position and a terminal hydrophobic aromatic substituent led to significant improvements in potency. nih.gov Conversely, removal of a lipophilic side chain in some 4-nitroimidazoles resulted in a complete loss of both aerobic and anaerobic activities. nih.govacs.org

Inhibition of Specific Biological Pathways (e.g., Cytochrome P450 inhibition)

Imidazole-containing compounds are known to interact with and inhibit cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases involved in the metabolism of a wide range of xenobiotics, including drugs. nih.govresearchgate.net Antifungal agents with an imidazole moiety have demonstrated nonselective inhibition of various P450 isoforms. nih.gov This inhibition is a significant consideration in drug development, as it can lead to drug-drug interactions.

The mechanism of inhibition often involves the imidazole nitrogen atom binding to the heme iron of the CYP enzyme, thereby blocking the enzyme's active site and preventing it from metabolizing its substrates. Some substituted imidazoles can act as potent mechanism-based inactivators of specific CYP isoforms, such as CYP2D6, by forming a protein adduct after metabolic activation by the enzyme itself. nih.gov

Advanced Analytical Methodologies for 4 Fluoro 1 Methyl 5 Nitro 1h Imidazole

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the separation and analysis of complex mixtures. For 4-Fluoro-1-methyl-5-nitro-1H-imidazole, various chromatographic techniques are indispensable for purity assessment, reaction monitoring, and quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the purity determination and quantification of 4-Fluoro-1-methyl-5-nitro-1H-imidazole. A robust reverse-phase HPLC (RP-HPLC) method is typically developed for this purpose, leveraging the compound's polarity.

Method development would involve a systematic approach to optimize separation from potential impurities and degradation products. A C18 column is a common choice for the stationary phase due to its hydrophobicity, which provides good retention for nitroimidazole derivatives. usda.govresearchgate.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. The UV detector is set at a wavelength where the nitroimidazole chromophore exhibits maximum absorbance, typically in the range of 310-320 nm. researchgate.net

Gradient elution is often preferred over isocratic elution to ensure the separation of compounds with a wide range of polarities, providing sharper peaks and better resolution for both early and late-eluting impurities.

Table 1: Example HPLC Gradient Program for 4-Fluoro-1-methyl-5-nitro-1H-imidazole Analysis

| Time (minutes) | % Acetonitrile | % Water (0.1% Formic Acid) |

|---|---|---|

| 0.0 | 10 | 90 |

| 15.0 | 80 | 20 |

| 20.0 | 80 | 20 |

| 22.0 | 10 | 90 |

| 25.0 | 10 | 90 |

This table represents a typical gradient program that could be developed. Actual parameters would require experimental optimization.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While 4-Fluoro-1-methyl-5-nitro-1H-imidazole itself has low volatility, making direct GC analysis challenging, Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful tool for its analysis following a derivatization step. Derivatization aims to convert the analyte into a more volatile and thermally stable compound. A common approach for compounds with active hydrogens is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Once derivatized, the compound can be separated on a suitable capillary column (e.g., a non-polar DB-5ms column) and detected by a mass spectrometer. The mass spectrometer provides crucial structural information based on the fragmentation pattern of the molecule upon electron ionization. nih.gov This allows for unambiguous identification of the compound and its related substances.

Table 2: Hypothetical Key Mass Fragments for a Trimethylsilyl Derivative

| m/z (mass-to-charge ratio) | Possible Fragment Identity |

|---|---|

| [M]+ | Molecular Ion |

| [M-15]+ | Loss of a methyl group (-CH₃) |

| 73 | Trimethylsilyl cation [Si(CH₃)₃]+ |

This table shows potential mass fragments that would be characteristic of a silylated derivative, aiding in its identification.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions. nuph.edu.uapreprints.org For the synthesis of 4-Fluoro-1-methyl-5-nitro-1H-imidazole, TLC can effectively track the consumption of starting materials and the formation of the desired product.

A typical TLC analysis would utilize a silica (B1680970) gel 60 F254 plate as the stationary phase. researchgate.net The mobile phase, or eluent, is a mixture of solvents chosen to achieve optimal separation of the spots on the plate. For nitroimidazoles, solvent systems like chloroform-methanol or ethyl acetate-hexane are common. researchgate.netmdpi.com After developing the plate, the separated compounds are visualized under UV light at 254 nm, where the fluorescent indicator in the plate is quenched by UV-absorbing compounds, making them appear as dark spots. The retention factor (Rf) value for each spot is calculated to identify the different components.

Table 3: Example TLC System for Reaction Monitoring

| Compound | Hypothetical Rf Value |

|---|---|

| Starting Material 1 | 0.75 |

| Starting Material 2 | 0.20 |

| 4-Fluoro-1-methyl-5-nitro-1H-imidazole | 0.50 |

Mobile Phase: Ethyl Acetate / Hexane (1:1, v/v). The Rf values are illustrative and depend on the specific reactants and conditions.

Spectrophotometric Quantification Methods

UV-Visible spectrophotometry can be adapted for the quantification of 4-Fluoro-1-methyl-5-nitro-1H-imidazole, often through a colorimetric reaction to enhance sensitivity and specificity. A common strategy for nitroaromatic compounds involves the reduction of the nitro group to a primary aromatic amine. researchgate.net

This reduction can be achieved using a reducing agent like zinc dust in an acidic medium (e.g., HCl). The resulting amine can then be diazotized with sodium nitrite, followed by coupling with a chromogenic agent such as N-(1-Naphthyl)ethylenediamine (Bratton-Marshall reagent) or p-dimethylaminobenzaldehyde (PDAB) to produce a stable, intensely colored azo dye. researchgate.net The absorbance of this colored solution is measured at its wavelength of maximum absorbance (λmax), and the concentration is determined using a calibration curve prepared from standards.

Table 4: Representative Data for a Spectrophotometric Calibration Curve

| Concentration (µg/mL) | Absorbance at λmax |

|---|---|

| 2.0 | 0.152 |

| 4.0 | 0.305 |

| 6.0 | 0.458 |

| 8.0 | 0.610 |

| 10.0 | 0.761 |

This data illustrates a linear relationship between concentration and absorbance, as described by the Beer-Lambert law.

Electrochemical Methods

Electrochemical methods offer a highly sensitive approach for the determination of electroactive compounds like 4-Fluoro-1-methyl-5-nitro-1H-imidazole. The presence of the reducible nitro group makes this compound an excellent candidate for analysis by techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV). mostwiedzy.pl

These methods measure the current response of the analyte to a varying potential. The analysis is typically performed using a three-electrode system comprising a working electrode (e.g., glassy carbon or boron-doped diamond), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). mostwiedzy.plnih.gov The nitro group undergoes an irreversible reduction, producing a well-defined cathodic peak. The potential at which this peak occurs is characteristic of the compound, while the peak current is proportional to its concentration. DPV is often favored for quantitative analysis due to its higher sensitivity and better resolution compared to CV.

Table 5: Typical Parameters for Voltammetric Analysis

| Parameter | Value / Type |

|---|---|

| Technique | Differential Pulse Voltammetry (DPV) |

| Working Electrode | Glassy Carbon Electrode |

| Supporting Electrolyte | 0.1 M Phosphate Buffer (pH 7.0) |

| Scan Range | +0.2 V to -1.0 V vs. Ag/AgCl |

| Hypothetical Peak Potential (Ep) | approx. -0.65 V |

These parameters provide a framework for developing a sensitive electrochemical method for quantification.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 4-Fluoro-1-methyl-5-nitro-1H-imidazole?

- Methodology :

- Multi-component reactions under reflux conditions (e.g., using ethyl glyoxalate, ammonium acetate, and substituted aldehydes) are effective. For example, analogous imidazoles with nitro and fluoro substituents were synthesized via one-pot reactions in ethanol or acetic acid .

- Microwave-assisted synthesis reduces reaction time and improves yields for nitroimidazole derivatives, as demonstrated in the preparation of structurally similar compounds .

- Key Considerations :

- Monitor reaction progress using TLC and purify via recrystallization (e.g., ethanol/water mixtures) to isolate crystalline products .

Q. How can the structure of 4-Fluoro-1-methyl-5-nitro-1H-imidazole be confirmed experimentally?

- Analytical Techniques :

- NMR Spectroscopy : Use and NMR to confirm substituent positions. For example, the nitro group deshields adjacent protons, while fluorine substitution causes distinct splitting patterns .

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. The SHELX system is widely used for small-molecule crystallography, particularly for resolving hydrogen-bonding networks .

- Example Data :

- For 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole, NMR showed aromatic protons at δ 7.2–8.1 ppm, with fluorine coupling observed in NMR .

Q. What purification strategies are optimal for nitroimidazole derivatives?

- Methods :

- Column Chromatography : Use silica gel with ethyl acetate/hexane gradients to separate polar nitro-containing compounds.

- Recrystallization : Ethanol or dichloromethane/hexane mixtures yield high-purity crystals, as demonstrated for ethyl 4-(4-fluorophenyl)imidazole carboxylates .

Advanced Research Questions

Q. How do substituents (e.g., fluoro, nitro, methyl) influence the reactivity and stability of 4-Fluoro-1-methyl-5-nitro-1H-imidazole?

- Mechanistic Insights :

- Electron-Withdrawing Groups (EWGs) : The nitro group increases electrophilicity at C-2, facilitating nucleophilic substitution. Fluorine enhances thermal stability via resonance effects .

- Computational Modeling : DFT calculations can predict charge distribution and reaction pathways. For example, graph set analysis (as in Etter’s formalism) helps model hydrogen-bonding interactions in crystals .

- Table 1 : Substituent Effects on Imidazole Derivatives

| Substituent | Position | Impact on Reactivity | Reference |

|---|---|---|---|

| -NO | C-5 | Increases electrophilicity | |

| -F | C-4 | Enhances crystallinity | |

| -CH | N-1 | Steric hindrance reduces aggregation |

Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

- Troubleshooting Strategies :

- 2D NMR (COSY, NOESY) : Resolves overlapping signals and confirms through-space interactions. For example, NOESY correlations distinguish between regioisomers in nitroimidazoles .

- Variable-Temperature NMR : Identifies dynamic processes (e.g., tautomerism) causing signal broadening .

- Case Study : In 4-(4-fluorophenyl)imidazoles, unexpected downfield shifts were attributed to anisotropic effects of the nitro group, confirmed via X-ray data .

Q. What experimental approaches are used to study the antibacterial activity of 4-Fluoro-1-methyl-5-nitro-1H-imidazole derivatives?

- Biological Assays :

- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive/negative strains (e.g., S. aureus, E. coli) using broth microdilution .

- Molecular Docking : Predict binding to bacterial targets (e.g., DNA gyrase) using software like AutoDock. For example, nitroimidazoles showed strong binding to thiazole-triazole acetamide targets .

Q. How can crystallographic data contradictions (e.g., disordered atoms) be addressed during refinement?

- Refinement Techniques :

- SHELXL Constraints : Apply restraints for disordered groups (e.g., methyl or fluorine atoms) to improve R-factors .

- Twinned Data Handling : Use SHELXE for high-throughput phasing of twinned crystals, common in nitroimidazoles due to symmetry .

Q. What role do hydrogen-bonding networks play in the solid-state packing of 4-Fluoro-1-methyl-5-nitro-1H-imidazole?

- Graph Set Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.